molecular formula C14H15N3O2S B2690186 6-((2,5-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448045-19-9

6-((2,5-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B2690186
CAS RN: 1448045-19-9
M. Wt: 289.35
InChI Key: BJZAOACBMKAJOV-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For example, one method involves a [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .


Molecular Structure Analysis

Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . The specific molecule you mentioned seems to have additional functional groups attached to the pyrimidine ring, including a sulfonyl group and a pyrrolo group.


Chemical Reactions Analysis

The key mechanism of action of many pyrimidine derivatives involves their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrimidine derivative would depend on its exact molecular structure. Pyrimidines are generally soluble in water .

Scientific Research Applications

Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives have shown significant anticancer activity against various cancer cell lines . For instance, compounds 12a–d displayed significant antitumor activity against MDA-MB-468 and T-47D (breast cancer cell lines) . The most potent cytotoxic derivatives 12a–d were studied for their VEGFR-2 inhibitory activity to explore the mechanism of action of these substances .

VEGFR-2 Inhibition

VEGFR-2 is a key target in cancer therapy due to its role in angiogenesis. Pyrazolo[3,4-d]pyrimidine derivatives have shown potent activity against VEGFR-2 . For example, compound 12b had potent activity against VEGFR-2 with an IC 50 value of 0.063 ± 0.003 μM .

Antiangiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in the growth and spread of cancer. Pyrazolo[3,4-d]pyrimidine derivatives have shown antiangiogenic activity . There was an excellent reduction in HUVEC migratory potential that resulted in a significant disruption of wound healing patterns by 23% after 72 h of treatment with compound 12b .

Apoptosis Induction

Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of unneeded or abnormal cells. Pyrazolo[3,4-d]pyrimidine derivatives have shown the ability to induce apoptosis in cancer cells . Compound 12b could stop the cell cycle at the S phase and significantly increase total apoptosis in the MDA-MB-468 cell line by 18.98-fold compared to the control .

Caspase-3 Activation

Caspase-3 is a critical executioner of apoptosis, as it is responsible for proteolytic cleavage of many key proteins. Pyrazolo[3,4-d]pyrimidine derivatives have shown the ability to increase the caspase-3 level . Compound 12b increased the caspase-3 level in the MDA-MB-468 cell line by 7.32-fold as compared to the control .

Broad Spectrum of Activities

Pyrido[2,3-d]pyrimidines have shown a broad spectrum of activities, including antitumor , antibacterial , CNS depressive, anticonvulsant, and antipyretic activities .

Safety and Hazards

The safety and hazards associated with a specific pyrimidine derivative would depend on its exact molecular structure and its biological activity. Some pyrimidine derivatives are used as drugs and have been associated with various side effects .

Future Directions

There is ongoing research into the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-(2,5-dimethylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10-3-4-11(2)14(5-10)20(18,19)17-7-12-6-15-9-16-13(12)8-17/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZAOACBMKAJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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